molecular formula C13H19BrMgO B12560625 Magnesium;heptoxybenzene;bromide

Magnesium;heptoxybenzene;bromide

Cat. No.: B12560625
M. Wt: 295.50 g/mol
InChI Key: FEKYIAHOSOHIDN-UHFFFAOYSA-M
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Description

Magnesium;heptoxybenzene;bromide is a compound that combines magnesium, heptoxybenzene, and bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;heptoxybenzene;bromide typically involves the reaction of heptoxybenzene with magnesium bromide. This reaction can be carried out under anhydrous conditions to prevent the hydrolysis of the magnesium bromide. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;heptoxybenzene;bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptoxybenzene derivatives, while substitution reactions can produce a variety of substituted benzene compounds.

Scientific Research Applications

Magnesium;heptoxybenzene;bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which magnesium;heptoxybenzene;bromide exerts its effects involves the interaction of the magnesium ion with various molecular targets. The bromide ion can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The heptoxybenzene moiety can participate in aromatic substitution reactions, further expanding the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Magnesium bromide: A simpler compound that lacks the heptoxybenzene moiety.

    Heptoxybenzene derivatives: Compounds that contain the heptoxybenzene structure but lack the magnesium and bromide components.

Uniqueness

Magnesium;heptoxybenzene;bromide is unique due to the combination of magnesium, heptoxybenzene, and bromide in a single molecule. This combination imparts distinct chemical properties and reactivity that are not observed in the individual components or simpler derivatives.

Conclusion

This compound is a compound with diverse chemical properties and potential applications in various scientific fields. Its unique combination of magnesium, heptoxybenzene, and bromide makes it a valuable reagent in organic synthesis and industrial processes. Further research into its properties and applications could reveal even more uses for this intriguing compound.

Properties

IUPAC Name

magnesium;heptoxybenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O.BrH.Mg/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13;;/h7-8,10-11H,2-5,9,12H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKYIAHOSOHIDN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrMgO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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